molecular formula C22H37NO B372998 N-(4-tetradecylphenyl)acetamide CAS No. 72755-62-5

N-(4-tetradecylphenyl)acetamide

Cat. No.: B372998
CAS No.: 72755-62-5
M. Wt: 331.5g/mol
InChI Key: DTODVLUOZMBPON-UHFFFAOYSA-N
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Description

N-(4-Tetradecylphenyl)acetamide (CAS 72755-62-5) is a high molecular weight acetamide derivative with a molecular formula of C 22 H 37 NO and a molecular weight of 331.54 g/mol . This chemical compound features a long tetradecyl chain attached to a phenylacetamide core structure, a motif recognized in medicinal chemistry research for its potential to interact with biological targets. Compounds with similar N-phenylacetamide structures have demonstrated significant research value across multiple fields. Structurally related molecules have been investigated as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu 4 ) , a target relevant to central nervous system (CNS) disorders, with studies confirming brain exposure in animal models . Furthermore, the N-phenylacetamide scaffold is a versatile building block in drug discovery. Various derivatives have been synthesized and shown to possess inhibitory activity against carbonic anhydrase isoforms (CA I, II, IX, XII) , which are important targets for conditions like glaucoma and cancer . Additional research on N-phenylacetamide derivatives incorporating thiazole moieties has also revealed promising antibacterial activity against phytopathogenic bacteria, with some compounds exhibiting efficacy superior to commercial agents . The incorporation of a long alkyl chain, as found in this compound, can significantly influence the molecule's lipophilicity and its ability to interact with hydrophobic regions of enzyme active sites or cell membranes, making it a compound of interest for further structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-tetradecylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)23-20(2)24/h16-19H,3-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTODVLUOZMBPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acetylation with Acetic Anhydride

Procedure (Adapted from,,):

  • Reagents : 4-Tetradecylaniline, acetic anhydride, acetonitrile, hexane.

  • Steps :

    • Dissolve 4-tetradecylaniline (1 eq) in anhydrous acetonitrile.

    • Add acetic anhydride (1.1 eq) dropwise under inert atmosphere.

    • Reflux at 80°C for 4 hours.

    • Cool to room temperature, concentrate under reduced pressure, and recrystallize from hexane.

  • Yield : 51–89% (dependent on purity of starting material).

  • Key Data :

    • 1H NMR (CD2Cl2, 300 MHz): δ 0.91 (t, 3H, CH3), 1.30–1.34 (m, 22H, CH2), 2.62 (t, 2H, Ar-CH2), 2.15 (s, 3H, COCH3), 7.19–7.48 (m, 4H, aromatic).

    • ESI-MS : m/z 389.0 [M+Na]+.

Advantages : High reproducibility; suitable for large-scale synthesis.
Limitations : Requires strict anhydrous conditions.

Acyl Chloride-Mediated Synthesis

Procedure (Adapted from,):

  • Reagents : 4-Tetradecylaniline, acetyl chloride, potassium carbonate, dichloromethane.

  • Steps :

    • Suspend 4-tetradecylaniline (1 eq) and K2CO3 (2 eq) in dry dichloromethane.

    • Add acetyl chloride (1.2 eq) slowly at 0°C.

    • Stir at room temperature for 12 hours.

    • Filter, wash with water, and purify via column chromatography (hexane/ethyl acetate).

  • Yield : 60–75%.

  • Key Data :

    • FTIR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Advantages : Faster reaction time; avoids reflux conditions.
Limitations : Handling acetyl chloride requires stringent safety measures.

Microwave-Assisted Acetylation

Procedure (Adapted from,):

  • Reagents : 4-Tetradecylaniline, acetic anhydride, microwave reactor.

  • Steps :

    • Mix 4-tetradecylaniline (1 eq) with acetic anhydride (1.5 eq).

    • Irradiate at 300 W for 10–15 minutes.

    • Quench with ice water, extract with ethyl acetate, and dry over Na2SO4.

  • Yield : 70–85%.

  • Key Data :

    • HPLC Purity : >98%.

Advantages : Energy-efficient; reduces reaction time from hours to minutes.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

Parameter Acetic Anhydride Acetyl Chloride Microwave
Reaction Time 4–6 hours12 hours10–15 minutes
Yield 51–89%60–75%70–85%
Purity >95%>90%>98%
Scalability HighModerateLow
Equipment Needs Standard glasswareStandard glasswareMicrowave reactor

Critical Reaction Optimization

Solvent Selection

  • Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing intermediates [1,5].

  • Non-polar solvents (hexane) aid in recrystallization but may reduce solubility of 4-tetradecylaniline.

Temperature Control

  • Reflux conditions (80–100°C) are optimal for complete conversion.

  • Exceeding 100°C risks decomposition of the acetamide product.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals.

  • Column Chromatography : Necessary for removing unreacted aniline when using acyl chlorides.

Analytical Characterization

1H NMR (300 MHz, CD2Cl2) :

  • δ 0.91 (t, 3H, CH3), 1.30–1.34 (m, 22H, CH2), 2.15 (s, 3H, COCH3), 7.19–7.48 (m, 4H, aromatic).

13C NMR :

  • δ 14.1 (CH3), 22.7–31.9 (CH2), 169.5 (C=O), 136.2–128.4 (aromatic carbons).

ESI-MS :

  • m/z 389.0 [M+Na]+; calc. for C22H37NO: 387.3 .

Chemical Reactions Analysis

Types of Reactions

N-(4-tetradecylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of N-(4-tetradecylphenyl)carboxamide or corresponding carboxylic acids.

    Reduction: Formation of N-(4-tetradecylphenyl)amine.

    Substitution: Formation of substituted derivatives such as N-(4-nitrotetradecylphenyl)acetamide or N-(4-bromotetradecylphenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(4-tetradecylphenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Sulfonamide-Containing Acetamides

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibits analgesic activity comparable to paracetamol, attributed to sulfonamide and piperazine groups enhancing receptor binding .
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Shows potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines due to the quinazoline-sulfonyl moiety .

Comparison with N-(4-Tetradecylphenyl)acetamide : The tetradecyl chain lacks the polar sulfonamide group, likely reducing hydrogen-bonding capacity but increasing lipid solubility. This may shift its application from central nervous system targets (e.g., analgesia) to lipophilic environments like cell membranes or hydrophobic protein pockets.

Halogen-Substituted Acetamides

  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : Used in research for its stability and halogen-driven electronic effects, which may enhance binding to halogen-bonding receptors .

Comparison with this compound : Halogens introduce electronegativity and steric effects, whereas the tetradecyl group provides steric bulk without electronic perturbation. This suggests divergent applications: halogenated analogs may target enzymes with halogen-binding pockets, while the tetradecyl derivative could act on lipid-rich domains.

Alkyl- and Aryl-Substituted Acetamides

  • N-(4-Methylphenyl)acetamide : A simple analog with moderate bioactivity; the methyl group offers minimal steric hindrance .
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Acts as a specific FPR2 agonist, leveraging the bromine and pyridazinone groups for receptor activation .

This contrasts with smaller alkyl/aryl groups, which balance solubility and activity.

Heterocyclic and Phenoxy Acetamides

  • 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7): Mimics auxin activity in plants, with the phenoxy-triazole moiety critical for growth regulation .
  • 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1): Synthesized for optical studies, where nitro and hydroxy groups influence electronic transitions .

Comparison with this compound: Heterocycles and phenoxy groups enable π-π stacking and hydrogen bonding, which the tetradecyl chain cannot replicate. This limits this compound’s utility in polar interactions but may favor non-specific membrane interactions or hydrophobic target binding.

Pharmacological and Physicochemical Properties

Bioactivity

  • Anti-Cancer : Sulfonyl-pyrrolidine acetamides (e.g., compound 38) inhibit cancer cell lines via quinazoline interactions .
  • Antimicrobial : Piperazine-sulfonyl acetamides (e.g., compound 47) target gram-positive bacteria and fungi through sulfonamide-mediated enzyme inhibition .
  • Analgesic : Piperazinyl sulfonyl derivatives (e.g., compound 35) modulate pain pathways similarly to NSAIDs .

This compound: Likely exhibits distinct activity due to its lipophilicity. Potential applications include antimicrobial coatings or pro-drug formulations requiring slow release.

Solubility and Stability

  • Halogenated Derivatives : Enhanced stability but poor water solubility (e.g., compound 17) .
  • Sulfonamide Derivatives : Moderate solubility due to polar groups (e.g., compound 35) .

This compound : Predicted to have very low aqueous solubility but high stability in organic solvents. This may necessitate formulation with surfactants or cyclodextrins.

Data Table: Key Acetamide Derivatives and Properties

Compound Name Substituents Biological Activity References
N-[4-(Piperazinylsulfonyl)phenyl]acetamide (35) Piperazinyl sulfonyl Analgesic
N-(4-Methoxyphenyl)-quinazoline-sulfonyl (38) Quinazoline-sulfonyl, methoxy Anti-cancer
N-(3-Chloro-4-hydroxyphenyl)acetamide (4) Chloro, hydroxy Photodegradation product
N-(4-Bromophenyl)-pyridazinone acetamide Bromo, pyridazinone FPR2 agonist
This compound Tetradecyl High lipophilicity (predicted) N/A

Biological Activity

N-(4-tetradecylphenyl)acetamide, a compound belonging to the acetamide family, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a tetradecyl chain attached to a phenyl ring and an acetamide functional group. The presence of the long alkyl chain is thought to influence its solubility and interaction with biological membranes, potentially enhancing its bioactivity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of acetamide derivatives, indicating that structural modifications can significantly impact their efficacy. For instance, compounds with long aliphatic chains, such as this compound, are hypothesized to exhibit enhanced radical scavenging activity due to increased hydrophobic interactions with lipid membranes.

Experimental Findings

In vitro assays have been employed to evaluate the antioxidant capacity of various acetamide derivatives. The ability to scavenge free radicals was measured using the ABTS radical cation decolorization assay. Results indicated that compounds with longer alkyl chains demonstrated superior antioxidant activity compared to their shorter counterparts.

Compound% Inhibition (ABTS)T.E.A.C. (μM)LD50 (ppm)
This compound15%2.550
Control5%0.5n.a.

Anti-Inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. The compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages suggests a potential mechanism for reducing inflammation.

Case Study: Macrophage Model

In a controlled study, J774.A1 macrophages were treated with varying concentrations of this compound prior to LPS stimulation. The results demonstrated a significant reduction in NO production at concentrations as low as 0.1 µM.

Concentration (µM)% Inhibition of NO Production
0.145%
170%
1085%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The length of the alkyl chain appears to correlate positively with both antioxidant and anti-inflammatory activities. This suggests that modifications in the hydrophobic character of the molecule can enhance its interaction with cellular targets.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is crucial to evaluate its toxicity. Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in animal models, making it a candidate for further pharmacological development.

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